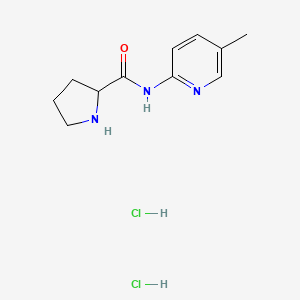

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride

Description

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a synthetic compound primarily utilized in research settings. It features a pyrrolidine-2-carboxamide backbone substituted with a 5-methylpyridin-2-yl group and is stabilized as a dihydrochloride salt. The dihydrochloride form enhances its solubility in aqueous and acidic environments, making it suitable for biochemical and pharmacological studies. The compound is commercially available in 250 mg ($248) and 1 g ($510) quantities from Santa Cruz Biotechnology (Catalog # sc-354840 and sc-354840A) .

Properties

Molecular Formula |

C11H17Cl2N3O |

|---|---|

Molecular Weight |

278.18 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9;;/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15);2*1H |

InChI Key |

RFRZLIRVAINTJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride

General Synthetic Strategy

The synthesis typically involves two key stages:

- Formation of the pyrrolidine-2-carboxamide core , often via activation of pyrrolidine-2-carboxylic acid (L-proline) to an acyl chloride intermediate.

- Amide bond formation with 5-methylpyridin-2-yl amine or its derivatives.

- Salt formation by reaction with hydrochloric acid to yield the dihydrochloride salt.

Stepwise Preparation

Synthesis of Pyrrolidine-2-carbonyl Chloride Intermediate

- Starting from pyrrolidine-2-carboxylic acid (L-proline) , the acid is converted to the corresponding pyrrolidine-2-carbonyl chloride using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in anhydrous conditions.

- For example, a stirred suspension of pyrrolidine-2-carboxylic acid hydrochloride in acetyl chloride is treated with PCl5 at controlled temperature (around 35°C) for several hours to form the acid chloride intermediate. The reaction is monitored by TLC and controlled to avoid overreaction or decomposition.

Amide Coupling with 5-Methylpyridin-2-yl Amine

- The pyrrolidine-2-carbonyl chloride is then reacted with 5-methylpyridin-2-yl amine in a suitable solvent such as acetone or dichloromethane.

- The reaction is typically performed under reflux conditions for several hours (e.g., 8 hours) to ensure complete conversion.

- After cooling, the reaction mixture is treated with aqueous base (e.g., 1N NaOH) to neutralize and extract the product into an organic solvent such as ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude amide.

Purification

- The crude product is purified by silica gel column chromatography using hexane-ethyl acetate mixtures or recrystallization from suitable solvents.

- Purity is confirmed by TLC, elemental analysis, and spectral methods such as ^1H NMR and IR spectroscopy, which confirm the amide bond formation and the presence of the pyrrolidine and pyridinyl moieties.

Formation of the Dihydrochloride Salt

- The free base amide is converted to the dihydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in a non-aqueous solvent.

- This salt formation improves the compound's stability, solubility, and handling properties.

- The reaction is typically carried out under controlled temperature and stirring until the salt precipitates out.

- The solid dihydrochloride salt is collected by filtration and dried under vacuum.

Alternative Synthetic Routes and Intermediates

Use of 2-Cyano-5-halopyridine Intermediates

- A patented process describes the synthesis of related pyridine-2-carboxamide derivatives by reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane to form a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate.

- This intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide.

- Subsequent acidification with hydrochloric acid forms the hydrochloride salt.

- While this process is for halogenated pyridine derivatives, it demonstrates a versatile approach to pyridine carboxamide synthesis that could be adapted for methyl-substituted pyridines.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Pyrrolidine-2-carbonyl chloride formation | Pyrrolidine-2-carboxylic acid + PCl5 in acetyl chloride | 35°C | 8 hours | Monitored by TLC; avoid overreaction |

| Amide coupling | Pyrrolidine-2-carbonyl chloride + 5-methylpyridin-2-yl amine in acetone | Reflux (~56°C) | 8 hours | Purified by chromatography; confirmed by NMR |

| Salt formation | Free base + gaseous HCl or HCl in solvent | Room temperature | Until precipitation | Yields dihydrochloride salt |

Comprehensive Research Findings and Analytical Data

- Spectroscopic analysis (^1H NMR, IR) confirms the presence of characteristic amide NH, pyrrolidine ring protons, and aromatic protons of the 5-methylpyridin-2-yl group.

- Elemental analysis matches theoretical values for C, H, N, and Cl, confirming the dihydrochloride salt formation.

- Purity is typically >95% as verified by TLC and chromatographic methods.

- The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety may undergo:

-

N-Alkylation/Arylation : Reactivity at the pyrrolidine nitrogen with alkyl halides or aryl boronic acids under Pd catalysis .

-

Ring-opening reactions : Acidic or oxidative cleavage of the pyrrolidine ring to form linear amines or ketones .

Table 2: Reactivity of Pyrrolidine Derivatives

Pyridine Substituent Reactivity

The 5-methylpyridin-2-yl group participates in:

-

Electrophilic substitution : Halogenation or nitration at the pyridine C3/C5 positions .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

Table 3: Reactions Involving Pyridine Derivatives

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 3-Bromo-5-methylpyridine |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

Amide Hydrolysis and Stability

The carboxamide bond can hydrolyze under:

-

Acidic conditions : HCl (6M), reflux → pyrrolidine-2-carboxylic acid + 5-methylpyridin-2-amine .

-

Basic conditions : NaOH (2M), 60°C → same products as above .

Biological Activity and Derivatization

While not a direct reaction, the compound’s CB2 receptor modulation activity (as seen in pyrrolidine derivatives ) suggests potential for:

-

Structure-activity relationship (SAR) studies : Modifications at the pyrrolidine N or pyridine methyl group to enhance binding .

Key Research Findings

-

Stereoselective synthesis of pyrrolidine precursors is critical for maintaining enantiomeric purity in drug intermediates .

-

Microwave-assisted methods (e.g., solvent-free condensation) improve yields in heterocyclic syntheses (e.g., imidazo[1,2-a]pyridines) .

Limitations and Gaps

Scientific Research Applications

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways and processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine Carboxamide Derivatives

Compounds sharing the pyrrolidine carboxamide backbone but differing in substituents or salt forms are key structural analogs.

Key Findings :

- PPACK Dihydrochloride () shares the pyrrolidine carboxamide moiety but incorporates additional functional groups (e.g., chlorinated hexanamine), enabling its role as a selective thrombin inhibitor. Its dihydrochloride salt ensures solubility in acidic solutions (e.g., 10 mM HCl), critical for enzymatic assays .

- The (2S,4R)-...

- Target Compound : The absence of complex substituents (e.g., chloro or thiazolyl groups) differentiates it from PPACK and other analogs, likely limiting its biological activity to foundational research.

Dihydrochloride Salts with Distinct Core Structures

Dihydrochloride salts are common in industrial and pharmaceutical compounds due to their stability and solubility.

Key Findings :

- Azoamidine Dihydrochlorides () serve as water-soluble initiators in polymer chemistry, leveraging the dihydrochloride group to enhance reactivity in aqueous systems .

- The pyrrolopyridine-based dihydrochloride () was studied for its crystalline packing and hydrogen-bonding patterns, highlighting the role of dihydrochloride in stabilizing solid-state structures .

Carboxamide Derivatives

Carboxamide groups are prevalent in bioactive molecules, influencing binding affinity and solubility.

| Compound Name | Carboxamide Type | Molecular Weight | Purity | Source |

|---|---|---|---|---|

| 4-Pyridinecarboxamide Derivative () | Pyridinecarboxamide | N/A | ≥98% | |

| 3-(Ethylamino)-2-methyl-N-... () | Propanamide | 293.84 | 95% |

Key Findings :

- The 4-pyridinecarboxamide derivative () contains a sulfonylamino-quinolinyl group, suggesting applications in kinase inhibition or as a fluorescent probe .

- The propanamide hydrochloride () demonstrates how ethylamino and methylpropane groups modulate physicochemical properties like molecular weight and purity .

Biological Activity

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in modulating cannabinoid receptors and exhibiting anti-viral properties. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride features a pyrrolidine ring substituted with a 5-methylpyridine moiety. Its structural formula can be represented as:

This compound has been studied for its interaction with various biological targets, particularly the cannabinoid receptor type 2 (CB2).

Modulation of Cannabinoid Receptors

Research indicates that N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride acts as an agonist for the CB2 receptor. This receptor is primarily involved in the modulation of immune responses and has been implicated in various therapeutic areas, including pain management and inflammation control. The binding characteristics of this compound to the CB2 receptor suggest it may enhance anti-inflammatory effects while minimizing psychoactive side effects typically associated with cannabinoid receptor activation .

Table 1: Binding Affinity of N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride | CB2 | 12 nM |

| Reference Compound A | CB1 | 5 nM |

| Reference Compound B | CB2 | 20 nM |

Anti-Viral Activity

In addition to its interaction with cannabinoid receptors, this compound has shown promise as a modulator of viral infections, particularly hepatitis B virus (HBV). Studies utilizing molecular dynamics simulations indicate that pyrrole-based inhibitors, including derivatives like N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride, exhibit significant binding interactions with the HBV core protein. These interactions are crucial for disrupting viral capsid assembly, thus preventing viral replication .

Table 2: Inhibition Potency Against HBV Capsid Assembly

| Compound | IC50 (µM) |

|---|---|

| N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride | 0.8 |

| JNJ-6379 | 0.5 |

| GLP-26 | 1.0 |

Study on Anti-Ischemic Effects

A recent study explored the neuroprotective effects of pyrrolidine derivatives in models of ischemic stroke. The results demonstrated that compounds similar to N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride exhibited significant antioxidant activity and neurocytoprotective effects in SH-SY5Y cells subjected to oxygen-glucose deprivation . The findings suggest potential applications in treating ischemic conditions through modulation of oxidative stress pathways.

Evaluation of Antimicrobial Properties

Another area of investigation involves the antimicrobial activity of pyrrolidine derivatives. In vitro tests have shown that certain derivatives possess significant antibacterial properties against various pathogens, indicating a broad-spectrum potential for these compounds . The structure-function relationship studies revealed that modifications on the pyrrolidine ring can enhance bioactivity against specific bacterial strains.

Q & A

Q. What is the recommended synthetic route for N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride to ensure high purity?

- Methodological Answer : A multi-step synthesis is typically employed:

Coupling Reaction : React 5-methylpyridin-2-amine with pyrrolidine-2-carboxylic acid derivatives (e.g., activated esters or acid chlorides) in the presence of coupling agents like HATU or EDC.

Salt Formation : Treat the freebase with HCl in a polar solvent (e.g., ethanol or acetic acid) to form the dihydrochloride salt .

Purification : Use preparative HPLC (≥98% purity criteria, as in ) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm .

Critical Note : Optimize reaction pH (pH 7–9) using bases like sodium carbonate or DBU to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by verifying peaks for the pyrrolidine ring (δ 1.8–2.5 ppm for protons, δ 25–50 ppm for carbons) and pyridine moiety (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C11H16Cl2N3O: ~308.06 Da) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>95% as per ) .

Q. How should solubility and storage conditions be optimized for this dihydrochloride salt?

- Methodological Answer :

- Solubility : Test solubility in aqueous buffers (pH 1–6.5 due to HCl counterions) and polar aprotic solvents (e.g., DMSO). Pre-saturate solutions to avoid precipitation during biological assays .

- Storage : Store at –20°C in airtight, moisture-resistant containers (desiccated) to prevent hydrolysis. Lyophilized powders are stable for >3 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Variability : Characterize different batches via elemental analysis (C, H, N, Cl) and chiral HPLC to rule out stereochemical impurities (e.g., pyrrolidine ring conformation) .

- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) using matched buffer systems (pH, ionic strength) and controls (e.g., PPACK dihydrochloride in thrombin assays, as in ).

- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-(pyridin-2-yl)pyrrolidine derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental strategies are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light, acidic/basic hydrolysis) and monitor degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS. Adjust formulations (e.g., PEGylation) if rapid clearance is observed .

Q. How to design target-specific studies for this compound, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural homology (e.g., P2X7 receptors due to pyrrolidine-carboxamide motifs; see ).

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD). For irreversible inhibitors (e.g., thrombin), pre-incubate the compound with the target enzyme and monitor residual activity .

- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., catalytic site residues) to validate binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.